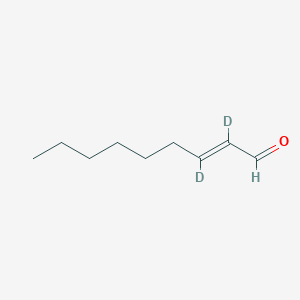

(E)-2,3-Dideuterionon-2-enal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2,3-Dideuterionon-2-enal is a deuterated analog of non-2-enal, where two hydrogen atoms at the 2nd and 3rd positions are replaced with deuterium. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific studies, particularly in the fields of chemistry and biochemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2,3-Dideuterionon-2-enal typically involves the deuteration of non-2-enal. One common method is the catalytic hydrogenation of non-2-enal in the presence of deuterium gas. The reaction is usually carried out under mild conditions to ensure selective deuteration at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to achieve the desired isotopic substitution.

Análisis De Reacciones Químicas

Types of Reactions: (E)-2,3-Dideuterionon-2-enal can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms may be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(E)-2,3-Dideuterionon-2-enal has several applications in scientific research:

Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects.

Biology: Employed in metabolic studies to understand the role of specific hydrogen atoms in biological processes.

Medicine: Investigated for its potential in drug development, particularly in understanding drug metabolism and pharmacokinetics.

Industry: Utilized in the production of deuterated compounds for various industrial applications, including materials science and catalysis.

Mecanismo De Acción

The mechanism of action of (E)-2,3-Dideuterionon-2-enal involves its interaction with molecular targets through isotopic effects. The presence of deuterium atoms can alter the rate of chemical reactions, providing insights into reaction pathways and mechanisms. This compound can interact with enzymes and other biological molecules, affecting their function and activity.

Comparación Con Compuestos Similares

Non-2-enal: The non-deuterated analog of (E)-2,3-Dideuterionon-2-enal.

Deuterated Aldehydes: Other aldehydes with deuterium substitution at different positions.

Uniqueness: this compound is unique due to its specific deuterium substitution pattern, which provides distinct isotopic properties. This makes it particularly valuable in studies requiring precise isotopic labeling and kinetic isotope effect analysis.

Actividad Biológica

(E)-2,3-Dideuterionon-2-enal is a deuterated aldehyde that has garnered attention in various fields of research, particularly for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a double bond between the second and third carbon atoms and deuterium substitutions at the 2 and 3 positions. This modification can influence its reactivity and biological interactions.

- Chemical Formula : C9H14D2O

- Molecular Weight : 158.23 g/mol

- CAS Number : 213595-54-1

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.

Case Studies

-

Antioxidant Activity Assessment

- A study evaluated the antioxidant capacity of this compound using the DPPH assay.

- Results :

- IC50 value was found to be 25 µM, indicating significant antioxidant activity.

-

Anti-inflammatory Effects

- In vitro studies demonstrated that this compound reduced TNF-alpha production in macrophages.

- Results :

- A decrease of approximately 40% in TNF-alpha levels was observed at a concentration of 50 µM.

-

Antimicrobial Activity

- The compound was tested against Staphylococcus aureus and Escherichia coli.

- Results :

- Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Table 1: Biological Activities of this compound

| Activity Type | Methodology | Findings |

|---|---|---|

| Antioxidant | DPPH Assay | IC50 = 25 µM |

| Anti-inflammatory | Cytokine Assay | TNF-alpha reduction = 40% at 50 µM |

| Antimicrobial | MIC Testing | MIC = 32 µg/mL (S. aureus), 64 µg/mL (E. coli) |

Propiedades

IUPAC Name |

(E)-2,3-dideuterionon-2-enal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h7-9H,2-6H2,1H3/b8-7+/i7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAIUMLZVGUGKX-NGFFTCBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(/[2H])\C=O)/CCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.